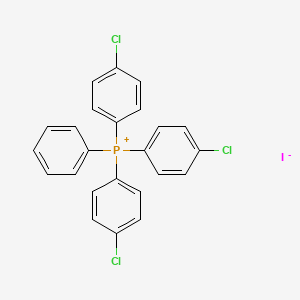
Tris(4-chlorophenyl)(phenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-chlorophenyl)(phenyl)phosphanium iodide is a chemical compound with the molecular formula C18H12Cl3P. It is a phosphine derivative, characterized by the presence of three 4-chlorophenyl groups and one phenyl group attached to a phosphorus atom, with an iodide counterion. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(phenyl)phosphanium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with phenyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:
(ClC6H4)3P+PhI→(ClC6H4)3PPh+I−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tris(4-chlorophenyl)(phenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Tris(4-chlorophenyl)(phenyl)phosphine oxide.
Reduction: Tris(4-chlorophenyl)(phenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tris(4-chlorophenyl)(phenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Tris(4-chlorophenyl)(phenyl)phosphanium iodide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(4-methylphenyl)phosphine
Uniqueness
Tris(4-chlorophenyl)(phenyl)phosphanium iodide is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and the types of complexes it forms with metal ions, making it suitable for specific catalytic applications that other similar compounds may not be as effective in .
Properties
CAS No. |
88257-52-7 |
|---|---|
Molecular Formula |
C24H17Cl3IP |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-phenylphosphanium;iodide |
InChI |
InChI=1S/C24H17Cl3P.HI/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24;/h1-17H;1H/q+1;/p-1 |
InChI Key |
UNQUEXBUYZQGIJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















